(2,2,2-Trimethoxyethyl)benzene

Physical Chemistry Process Development Purification

(2,2,2-Trimethoxyethyl)benzene (CAS 4369-00-0) is a phenyl-substituted acyclic orthoester with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. It is characterized by three methoxy groups attached to a single carbon atom, which is further connected to a benzyl group, forming a unique (2,2,2-trimethoxyethyl)phenyl motif.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 4369-00-0
Cat. No. B1281451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,2-Trimethoxyethyl)benzene
CAS4369-00-0
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=CC=C1)(OC)OC
InChIInChI=1S/C11H16O3/c1-12-11(13-2,14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyILUBBACPXXDRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2,2,2-Trimethoxyethyl)benzene (CAS 4369-00-0) as a Specialized Phenyl Orthoester Building Block


(2,2,2-Trimethoxyethyl)benzene (CAS 4369-00-0) is a phenyl-substituted acyclic orthoester with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol [1]. It is characterized by three methoxy groups attached to a single carbon atom, which is further connected to a benzyl group, forming a unique (2,2,2-trimethoxyethyl)phenyl motif . This compound belongs to the orthoester class of organic compounds, which are primarily used as versatile intermediates in organic synthesis, serving as protecting groups for carboxylic acids and as reactive substrates in various transformations [2]. Its physical properties, including a boiling point of 216-218 °C and a density of 1.0651 g/cm³, further define its handling and application profile .

Why (2,2,2-Trimethoxyethyl)benzene Cannot Be Replaced by Common Orthoesters like Trimethyl Orthobenzoate


Generic substitution of (2,2,2-Trimethoxyethyl)benzene with other orthoesters, such as the commonly used trimethyl orthobenzoate (CAS 707-07-3), is not chemically equivalent due to a fundamental structural difference. Trimethyl orthobenzoate features a direct bond between the orthoester carbon and the phenyl ring (C(OMe)3-Ph), whereas (2,2,2-Trimethoxyethyl)benzene contains a methylene (CH2) spacer, creating a benzyl-orthoester linkage (Ph-CH2-C(OMe)3) [1]. This structural variation significantly alters the compound's reactivity, steric profile, and the stability of reaction intermediates. For example, the benzylic proton in (2,2,2-Trimethoxyethyl)benzene may influence the formation and lifetime of carbocationic intermediates during acid-catalyzed reactions, a factor absent in trimethyl orthobenzoate. Consequently, these compounds are not interchangeable in synthetic pathways where the spatial orientation or the electronic environment of the orthoester unit is critical for achieving the desired selectivity or yield .

Quantitative Evidence Guide for Selecting (2,2,2-Trimethoxyethyl)benzene Over Alternative Orthoesters


Comparative Physical Properties: Boiling Point and Density Differentiation from Trimethyl Orthobenzoate

(2,2,2-Trimethoxyethyl)benzene exhibits a significantly higher boiling point of 216-218 °C compared to trimethyl orthobenzoate (87-88 °C at 7 mmHg) [1]. This substantial difference of approximately 128-130 °C directly impacts the choice of purification method, particularly distillation. The higher boiling point of (2,2,2-Trimethoxyethyl)benzene makes it more suitable for reactions requiring elevated temperatures without risk of reagent loss, while trimethyl orthobenzoate is more amenable to vacuum distillation. The density of (2,2,2-Trimethoxyethyl)benzene is 1.0651 g/cm³, which is similar to that of trimethyl orthobenzoate (1.061 g/cm³), indicating comparable handling characteristics .

Physical Chemistry Process Development Purification

Application-Specific Performance: Utility as a Precursor in Saxitoxin Synthesis

In the total synthesis of saxitoxin, a potent neurotoxin, (2,2,2-trimethoxyethyl)benzene is employed as a key reagent for forming the orthoester group via 2,2,2-trimethoxyethyl benzoate. This specific orthoester undergoes hydrolysis to yield a critical alcohol intermediate, which is then oxidized via a Swern oxidation to produce an aldehyde. This aldehyde serves as a pivotal building block for the subsequent Henry reaction, completing the assembly of the adamantane core of the natural product [1]. This multi-step transformation highlights the compound's unique reactivity, which is not readily replicated by simpler orthoesters like trimethyl orthobenzoate, which lack the necessary benzylic structure for this specific pathway .

Natural Product Synthesis Pharmaceutical Intermediate Orthoester Chemistry

Enhanced Hydrolytic Stability of Acyclic Phenyl Orthoesters Compared to Bicyclic OBO Analogs

While direct kinetic data for (2,2,2-Trimethoxyethyl)benzene is not available, class-level evidence indicates that acyclic orthoesters, particularly those with phenyl substituents, can exhibit favorable stability profiles compared to common bicyclic orthoester protecting groups like OBO (2,6,7-trioxabicyclo[2.2.2]octane) [1]. Studies on biomimetic rearrangements have shown that the ease of formation and stability of certain acyclic orthoesters compare favorably with OBO-type bicyclic orthoesters [2]. Furthermore, the addition of methyl substituents to OBO precursors, as seen in the DMOBO protecting group, can increase formation rate by 85 times and hydrolytic stability by 36 times, demonstrating the significant impact of structural modifications on orthoester performance [3]. The phenyl group in (2,2,2-Trimethoxyethyl)benzene may confer similar stabilizing effects through conjugative or steric influences [4].

Protecting Group Chemistry Reaction Kinetics Carboxylic Acid Protection

High-Value Application Scenarios for (2,2,2-Trimethoxyethyl)benzene in Academic and Industrial Research


Complex Natural Product Total Synthesis

(2,2,2-Trimethoxyethyl)benzene is a valuable building block for the total synthesis of architecturally complex natural products, as demonstrated by its use in the construction of the saxitoxin core [1]. Its ability to participate in a sequence of orthoester formation, hydrolysis, and oxidation to generate a key aldehyde intermediate makes it a strategic choice for medicinal chemistry and process research groups tackling challenging synthetic targets.

Development of Novel Orthoester Protecting Group Strategies

Given the class-level evidence suggesting that phenyl-substituted orthoesters can exhibit enhanced stability compared to common bicyclic protecting groups [1], (2,2,2-Trimethoxyethyl)benzene is an ideal candidate for developing new protecting group methodologies. Researchers investigating orthogonal protection schemes or seeking to improve the robustness of carboxylic acid protection in multi-step syntheses should consider this compound for its potential to offer unique stability and deprotection profiles [2].

High-Temperature Organic Transformations

The significantly elevated boiling point of (2,2,2-Trimethoxyethyl)benzene (216-218 °C) compared to simpler orthoesters like trimethyl orthobenzoate (87-88 °C) [1] makes it a preferred reagent for reactions requiring high temperatures without the risk of evaporation or reagent loss. This property is particularly advantageous in industrial process development where reaction conditions may need to be pushed to achieve desired kinetics or yields, and where reagent loss through volatilization must be minimized.

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